molecular formula C20H14ClN3O3S B1675547 Lintitript CAS No. 136381-85-6

Lintitript

Cat. No. B1675547
M. Wt: 411.9 g/mol
InChI Key: ILNRQFBVVQUOLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lintitript is a highly specific and potent CCK-A receptor antagonist . It is a small molecule that was initially developed for the treatment of pancreatic cancer and appetite disorders .


Molecular Structure Analysis

Lintitript has a chemical formula of C20H14ClN3O3S . It belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .


Physical And Chemical Properties Analysis

Lintitript is a small molecule with an average weight of 411.861 . The calculated molecular properties of Lintitript include 5 hydrogen bond acceptors and 2 hydrogen bond donors .

Scientific Research Applications

Pancreatic Cancer Treatment

Scientific Field

Oncology

Application Summary

Lintitript has been investigated for the treatment of pancreatic cancer . Pancreatic cancer is a highly aggressive malignant tumor that is becoming increasingly common . Despite advances in treatment modalities including surgery, radiotherapy, biological therapy, and targeted therapy, the overall survival rate has not significantly improved .

Methods of Application

The exact methods of application are not specified in the sources. However, it is known that Lintitript is a highly specific and potent CCK-A receptor antagonist .

Results/Outcomes

The results of these investigations are not specified in the sources. However, it is known that significant progress has been made in the use of immunotherapy for a wide variety of malignant tumors .

Appetite Disorders

Scientific Field

Psychiatry

Application Summary

Lintitript has been investigated for the treatment of appetite disorders . Cholecystokinin (CCK) modulates feeding and dopamine-induced behavior in the central and peripheral nervous system. Lintitript antagonizes the effect of cholecystokinin by binding to the cholecystokinin type A (CCK-A) receptor .

Results/Outcomes

The results of these investigations are not specified in the sources. However, it is known that in February 2000, Sanofi announced that it was halting development of the drug for appetite disorders .

Gastric Emptying

Scientific Field

Gastroenterology

Application Summary

Lintitript has been investigated for its effects on gastric emptying . The role of endogenous CCK in the emptying of a solid/liquid meal was studied .

Results/Outcomes

Lintitript distinctly accelerated gastric emptying of solids, while gastric emptying of liquids was not significantly altered .

Obesity Treatment

Scientific Field

Endocrinology

Application Summary

While there isn’t specific research on Lintitript for obesity treatment, the drug’s mechanism of action suggests potential utility. Lintitript antagonizes the effect of cholecystokinin by binding to the cholecystokinin type A (CCK-A) receptor . This action could potentially alter feeding habits, which is a key aspect of managing obesity .

Results/Outcomes

Diabetes Management

Scientific Field

Endocrinology

Application Summary

While there isn’t specific research on Lintitript for diabetes management, the drug’s mechanism of action suggests potential utility. Lintitript antagonizes the effect of cholecystokinin by binding to the cholecystokinin type A (CCK-A) receptor . This action could potentially influence insulin secretion and glucose metabolism, which are key aspects of managing diabetes .

Results/Outcomes

The results of these investigations are not specified in the sources.

Gastrointestinal Disorders

Application Summary

Lintitript has been investigated for its effects on functional gastrointestinal disorders . Functional gastrointestinal disorders are common, accounting for up to 50% of gastroenterology referrals .

Results/Outcomes

The results of these investigations are not specified in the sources. However, it is known that in September 2002, Sanofi announced that it had stopped investigation all together .

Cardiovascular Diseases

Scientific Field

Cardiology

Application Summary

While there isn’t specific research on Lintitript for cardiovascular diseases, the drug’s mechanism of action suggests potential utility. Lintitript antagonizes the effect of cholecystokinin by binding to the cholecystokinin type A (CCK-A) receptor . This action could potentially influence blood pressure and heart rate, which are key aspects of managing cardiovascular diseases .

Results/Outcomes

Neurodegenerative Diseases

Scientific Field

Neurology

Application Summary

While there isn’t specific research on Lintitript for neurodegenerative diseases, the drug’s mechanism of action suggests potential utility. Lintitript antagonizes the effect of cholecystokinin by binding to the cholecystokinin type A (CCK-A) receptor . This action could potentially influence neural signaling and protein aggregation, which are key aspects of managing neurodegenerative diseases .

Results/Outcomes

Mental Health Disorders

Scientific Field

Psychiatry

Application Summary

While there isn’t specific research on Lintitript for mental health disorders, the drug’s mechanism of action suggests potential utility. Lintitript antagonizes the effect of cholecystokinin by binding to the cholecystokinin type A (CCK-A) receptor . This action could potentially influence mood and anxiety, which are key aspects of managing mental health disorders .

Future Directions

Lintitript was initially developed by Sanofi, but its global highest R&D status is now discontinued . The future directions of Lintitript are uncertain at this time.

properties

IUPAC Name

2-[2-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl]indol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O3S/c21-14-7-3-2-6-13(14)15-11-28-20(22-15)23-19(27)17-9-12-5-1-4-8-16(12)24(17)10-18(25)26/h1-9,11H,10H2,(H,25,26)(H,22,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNRQFBVVQUOLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2CC(=O)O)C(=O)NC3=NC(=CS3)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046738
Record name Lintitript
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Cholecystokinin (CCK) modulates feeding and dopamine-induced behavior in the central and peripheral nervous system. Lintitript antagonizes the effect of cholecystokinin by binding to the cholecystokinin type A (CCK-A) receptor. This action presumably alters feeding habits, however the exact mechanism of action is not known.
Record name Lintitript
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04867
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Lintitript

CAS RN

136381-85-6
Record name 2-[[[4-(2-Chlorophenyl)-2-thiazolyl]amino]carbonyl]-1H-indole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136381-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lintitript [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136381856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lintitript
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04867
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lintitript
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LINTITRIPT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YFV00531K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lintitript
Reactant of Route 2
Lintitript
Reactant of Route 3
Lintitript
Reactant of Route 4
Lintitript
Reactant of Route 5
Reactant of Route 5
Lintitript
Reactant of Route 6
Reactant of Route 6
Lintitript

Citations

For This Compound
50
Citations
C Kreiss, W Schwizer, J Borovicka, JBMJ Jansen… - Regulatory peptides, 1998 - Elsevier
… Lintitript is a new non-peptide compound which has been … Furthermore, we investigated the effect of lintitript on the … We have demonstrated that the administration of lintitript causes a …
Number of citations: 17 www.sciencedirect.com
C Kreiss - Gastroenterology, 1995 - cir.nii.ac.jp
Effect of lintitript, a new CCK-A receptor antagonist on gastric emptying of a solid-liquid meal in humans | CiNii Research … Effect of lintitript, a new CCK-A receptor antagonist on …
Number of citations: 1 cir.nii.ac.jp
A Varnavas, L Lassiani - Expert Opinion on Therapeutic Patents, 2006 - Taylor & Francis
… Up until now, loxiglumide and its R-enantiomer (dexloxiglumide) along with lintitript are the CCK 1 -R antagonists at the most advanced stage of clinical research in gastroenterology. …
Number of citations: 9 www.tandfonline.com
X Zhang, C He, M Wang, Q Zhou, D Yang… - Nature Chemical …, 2021 - nature.com
… of CCK A R–devazepide and CCK A R–lintitript were determined at 2.5 and 2.8 Å resolution, … The complexes of CCK A R–devazepide and CCK A R–lintitript are structurally similar with …
Number of citations: 25 www.nature.com
X Zhang, C He, M Wang, Q Zhou, D Yang, Y Zhu… - bioRxiv, 2021 - biorxiv.org
… CCK A R–devazepide and CCK A R–lintitript were determined at 2.5 Å and 2.8 Å resolution, … The complexes of CCK A R–devazepide and CCK A R–lintitript are structurally similar with …
Number of citations: 4 www.biorxiv.org
L Gomez, MD Hack, K McClure, C Sehon… - Bioorganic & medicinal …, 2007 - Elsevier
… , Lintitript, and one of our antagonists is shown in Figure 5. … groups of Devazepide and Lintitript and the acid moiety of our … rigidity found in Devazepide and Lintitript into our side chain …
Number of citations: 24 www.sciencedirect.com
MJ Berna, RT Jensen - Current topics in medicinal chemistry, 2007 - ingentaconnect.com
In this paper, the estabished and possible roles of CCK1 and CCK2 receptors in gastrointestinal (GI) and metabolic diseases are reviewed and available results from human agonist/…
Number of citations: 101 www.ingentaconnect.com
G Varga, A Bálint, B Burghardt… - British journal of …, 2004 - Wiley Online Library
… The CCK 1 receptor antagonist activity of lintitript (also known as SR-27,897) was discovered through random screening of a large chemical library at Sanofi. The selectivity and potency …
Number of citations: 88 bpspubs.onlinelibrary.wiley.com
NE Mealy, R Castañer, L Martín, M del Fresno… - Drugs of the …, 2002 - access.portico.org
One of the Annual Reviews in this month s issue of Drugs of the Future is dedicated to updated information on metabolic drugs. The following table lists 70 drugs under development in …
Number of citations: 2 access.portico.org
HH Wang, P Portincasa… - European journal of …, 2016 - Wiley Online Library
… In addition, other potential CCK-1R antagonists, including lorglumide, loxiglumide, dexloxiglumide, proglumide, A-65186, pranazepide, tarazepide, SC-50,998 and SR-27897 (lintitript), …
Number of citations: 14 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.